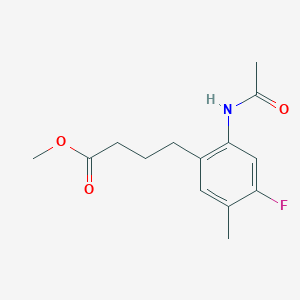
Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate is an organic compound with the molecular formula C14H18FNO3 It is a derivative of butanoic acid and features a fluorinated aromatic ring, an acetamido group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a suitable aromatic precursor, followed by acylation to introduce the acetamido group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the selection of raw materials, reaction optimization, and purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for investigating biological interactions, such as enzyme binding or receptor activity.
Industry: Used in the production of specialty chemicals and materials with desired physical and chemical properties.
Mechanism of Action
The mechanism by which Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in biological pathways. The fluorinated aromatic ring and acetamido group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-Acetamido-4-chloro-5-methylphenyl)butanoate
- Methyl 4-(2-Acetamido-4-bromo-5-methylphenyl)butanoate
- Methyl 4-(2-Acetamido-4-iodo-5-methylphenyl)butanoate
Uniqueness
Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable molecule for various applications.
Biological Activity
Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate, with the chemical formula C14H18FNO3 and CAS number 524068-68-6, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the acetamido and fluoro groups suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Enzyme Interaction
Research indicates that compounds with similar structures can act as inhibitors or substrates for various enzymes, particularly those involved in metabolic processes. For instance, studies on related methylated compounds have shown their ability to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification .
Biological Activity Data
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various derivatives of methylated compounds, including those structurally similar to this compound. The results indicated that compounds with a fluorine substituent showed enhanced antibacterial properties against Gram-positive bacteria .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
- Enzyme Interaction Studies : Investigations into the compound's interaction with cytochrome P450 enzymes revealed that it may act as a competitive inhibitor, affecting the metabolism of other drugs. This could have significant implications for drug-drug interactions in therapeutic settings .
Properties
Molecular Formula |
C14H18FNO3 |
|---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
methyl 4-(2-acetamido-4-fluoro-5-methylphenyl)butanoate |
InChI |
InChI=1S/C14H18FNO3/c1-9-7-11(5-4-6-14(18)19-3)13(8-12(9)15)16-10(2)17/h7-8H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
LKXUYURHZPJWHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)NC(=O)C)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















